molecular formula C19H16Cl2N4O2 B11712377 N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11712377
M. Wt: 403.3 g/mol
InChI Key: PICJFDFVDLFJDN-SSDVNMTOSA-N
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Description

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with 2-(4-chlorophenoxy)acetohydrazide under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: An intermediate in the synthesis of the target compound.

    2-(4-chlorophenoxy)acetohydrazide: Another intermediate used in the synthesis.

Uniqueness

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16Cl2N4O2

Molecular Weight

403.3 g/mol

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C19H16Cl2N4O2/c1-13-17(19(21)25(24-13)15-5-3-2-4-6-15)11-22-23-18(26)12-27-16-9-7-14(20)8-10-16/h2-11H,12H2,1H3,(H,23,26)/b22-11+

InChI Key

PICJFDFVDLFJDN-SSDVNMTOSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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